(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an indole moiety have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target (possibly tubulin) and inhibit its polymerization . This inhibition could lead to disruption of microtubule dynamics, affecting various cellular processes.
Result of Action
If it indeed inhibits tubulin polymerization, it could lead to cell cycle arrest, potentially inducing apoptosis .
Biological Activity
The compound (E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, neuroprotective activities, and other relevant biological functions.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The benzo[b]thiophene scaffold is known for its diverse biological activities.
- Functional Groups : The presence of cyano and acrylamide groups enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance:
-
Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry analysis indicated a notable increase in G2/M-phase cell cycle arrest, suggesting that it interferes with cell proliferation mechanisms .
Cell Line IC50 (µM) Mechanism of Action MCF-7 23.2 Apoptosis induction and cell cycle arrest - In Vivo Studies : In mouse models, treatment with this compound resulted in a significant reduction in tumor size and improved hematological parameters, indicating its potential as a therapeutic agent against tumors .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Cholinesterase Inhibition : Preliminary studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor. This activity could have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, the compound exhibits antimicrobial properties:
- Broad-Spectrum Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells revealed that the compound significantly reduced cell viability at concentrations above 20 µM. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
- Neuroprotection in Animal Models : In a study involving rats subjected to induced oxidative stress, administration of the compound resulted in decreased markers of oxidative damage and improved cognitive function tests .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-19-10-9-15(2)11-21(19)32-24(22)27-23(29)16(13-26)12-17-14-28(3)20-8-6-5-7-18(17)20/h5-8,12,14-15H,4,9-11H2,1-3H3,(H,27,29)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQURKMAPXPBY-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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